molecular formula C16H22N2O2 B11160952 N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11160952
M. Wt: 274.36 g/mol
InChI Key: PRIFIBGDZRCHSW-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound with a complex structure. It belongs to the class of pyrrolidine carboxamides and has potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phenyl group, a pyrrolidine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves several steps. One common method is the reaction of 2-methylbutan-2-amine with 1-phenylpyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include the optimization of reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroximino-2-methylbutan-2-yl)methylamine
  • 4-hydroxy-2-quinolones
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-3-methylaniline

Uniqueness

N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-4-16(2,3)17-15(20)12-10-14(19)18(11-12)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,17,20)

InChI Key

PRIFIBGDZRCHSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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